molecular formula C18H19NO2 B15201858 Isopropyl (E)-(2-styrylphenyl)carbamate

Isopropyl (E)-(2-styrylphenyl)carbamate

Cat. No.: B15201858
M. Wt: 281.3 g/mol
InChI Key: NGESNUZIDSRBST-OUKQBFOZSA-N
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Description

Isopropyl (E)-(2-styrylphenyl)carbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and materials science. This compound is characterized by its unique structure, which includes an isopropyl group, a styryl group, and a phenyl group, all connected through a carbamate linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl (E)-(2-styrylphenyl)carbamate typically involves the reaction of isopropyl chloroformate with (E)-(2-styrylphenyl)amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a temperature range of 0-5°C to prevent side reactions and ensure high yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts, such as palladium or platinum, can also enhance the reaction rate and yield. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Isopropyl (E)-(2-styrylphenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.

    Reduction: Reduction reactions can convert the carbamate group into an amine group.

    Substitution: The phenyl and styryl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of carbamate derivatives with additional oxygen functionalities.

    Reduction: Conversion to (E)-(2-styrylphenyl)amine.

    Substitution: Formation of substituted phenyl or styryl derivatives.

Scientific Research Applications

Isopropyl (E)-(2-styrylphenyl)carbamate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of acetylcholinesterase.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of polymers and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of isopropyl (E)-(2-styrylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and leading to increased levels of this neurotransmitter. This mechanism is similar to that of other carbamate-based insecticides and pharmaceuticals.

Comparison with Similar Compounds

Isopropyl (E)-(2-styrylphenyl)carbamate can be compared with other carbamate compounds, such as:

    Ethyl carbamate: Known for its presence in fermented foods and beverages.

    Methyl carbamate: Used in the synthesis of pharmaceuticals and agrochemicals.

    Phenyl carbamate: Utilized as a protecting group in organic synthesis.

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the styryl group, in particular, enhances its potential as a versatile intermediate in organic synthesis and as a bioactive compound in medicinal chemistry.

Properties

Molecular Formula

C18H19NO2

Molecular Weight

281.3 g/mol

IUPAC Name

propan-2-yl N-[2-[(E)-2-phenylethenyl]phenyl]carbamate

InChI

InChI=1S/C18H19NO2/c1-14(2)21-18(20)19-17-11-7-6-10-16(17)13-12-15-8-4-3-5-9-15/h3-14H,1-2H3,(H,19,20)/b13-12+

InChI Key

NGESNUZIDSRBST-OUKQBFOZSA-N

Isomeric SMILES

CC(C)OC(=O)NC1=CC=CC=C1/C=C/C2=CC=CC=C2

Canonical SMILES

CC(C)OC(=O)NC1=CC=CC=C1C=CC2=CC=CC=C2

Origin of Product

United States

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